

Technical Dossier: Compound Identity & Significance

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Compound of Interest

Compound Name: *Methyl 2-amino-3,5-dimethoxybenzoate*

Cat. No.: *B8728370*

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Methyl 2-amino-3,5-dimethoxybenzoate (CAS 68701-21-3) is a specialized organic building block utilized primarily in the synthesis of complex heterocyclic pharmacophores and agrochemicals.^{[1][2]} Unlike commodity reagents, this compound serves as a critical "scaffold node" in medicinal chemistry, particularly for constructing benzamide-based kinase inhibitors and mimicking natural plant defense compounds like miriamide (an insect antifeedant).^[1]

Physicochemical Profile

Property	Specification	Critical Note for Researchers
Molecular Formula	C ₁₀ H ₁₃ NO ₄	
Molecular Weight	211.21 g/mol	
Appearance	Off-white to pale yellow solid	Darkening indicates oxidation (quinone formation).[1]
Solubility	DMSO, Methanol, DCM	Poor water solubility; avoid aqueous buffers for stock solutions.[1]
Melting Point	93–95°C	Sharp range indicates high purity; broad range suggests solvent inclusion.[1]
Key Functional Groups	Primary Amine, Methyl Ester, Methoxy (x2)	Amine is prone to oxidation; Ester is susceptible to hydrolysis.[1]

Strategic Sourcing Landscape

Sourcing CAS 68701-21-3 requires distinguishing between "catalog aggregators" and "origin manufacturers." [1] This compound is typically produced via the catalytic hydrogenation of methyl 3,5-dimethoxy-2-nitrobenzoate. [1] Consequently, the most common impurity is the unreduced nitro-precursor. [1]

Supplier Tier Analysis

Supplier Tier	Recommended Vendors	Typical Purity	Lead Time	Use Case
Tier 1: Stocking Specialists	BLD Pharm, ChemScene	≥97%	1–3 Days	Milligram to Gram-scale discovery chemistry.[1]
Tier 2: Catalog Aggregators	ChemSrc, MolPort	Variable	1–2 Weeks	Price comparison; often drop-ship from Tier 1.[1]
Tier 3: Custom Synthesis	WuXi AppTec, Pharmablock	≥98%	4–8 Weeks	Kilogram-scale process development.[1]

Expert Insight: For research grade (discovery phase), prioritize BLD Pharm or ChemScene as they frequently maintain physical stock of this specific intermediate, reducing the risk of "ghost inventory" often found with aggregators.[1]

Quality Assurance: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for sensitive intermediates.[1] You must implement a Self-Validating System upon receipt to ensure the integrity of downstream biological assays.[1]

Critical Impurity Profiling

- Nitro-Precursor (Methyl 3,5-dimethoxy-2-nitrobenzoate): Result of incomplete hydrogenation.[1]
 - Detection: shifts in aromatic region of H-NMR.[1][3]
- Hydrolysis Product (Acid form): Result of poor storage (moisture).[1]
 - Detection: Loss of methyl ester singlet (~3.8 ppm) and appearance of broad acid peak.[1]

- Oxidation Products: Result of air exposure.[1]
 - Detection: Discoloration (brown/black) and baseline noise in NMR.[1]

Validation Workflow (H-NMR)

- Solvent: DMSO-d₆ or CDCl₃[1]
- Diagnostic Signals (Expected):
 - δ ~3.80 ppm (s, 3H): Ester methyl group.[1]
 - δ ~3.70–3.85 ppm (s, 6H): Two methoxy groups (may overlap or appear as distinct singlets depending on solvent).[1]
 - δ ~6.0–7.0 ppm (m, 2H): Aromatic protons (meta-coupling).[1]
 - δ ~5.5–6.5 ppm (br s, 2H): Primary amine (
) – Chemical shift varies with concentration/solvent.[1]

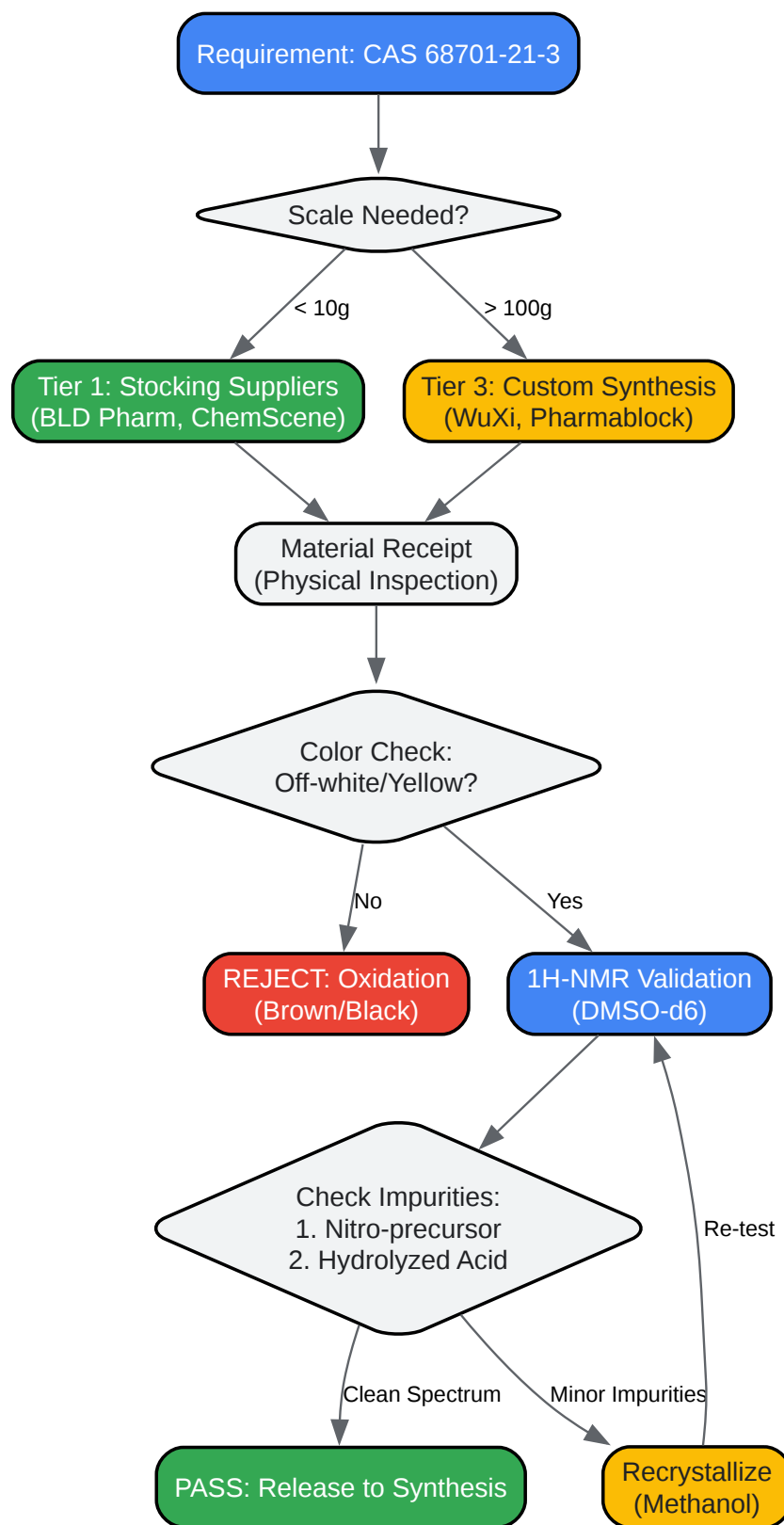
Handling & Storage Protocols

To maintain the "Research Grade" status of CAS 68701-21-3, strict environmental controls are required.[1]

- Inert Atmosphere: The primary amine is electron-rich, making the ring susceptible to oxidative degradation.[1] Store under Argon or Nitrogen.[1]
- Light Protection: Store in amber vials. UV light can catalyze the degradation of the amino-benzoate moiety.[1]
- Temperature: Long-term storage at 2–8°C is mandatory. For storage >6 months, -20°C is recommended to prevent ester hydrolysis.[1]

Visualizing the Sourcing & Validation Logic

The following diagram outlines the decision logic for sourcing and the technical workflow for validating the compound before entering it into a synthesis pipeline.



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Figure 1: Decision matrix for sourcing and validating **Methyl 2-amino-3,5-dimethoxybenzoate**, ensuring material integrity prior to usage.

References

- PrepChem. Synthesis of **Methyl 2-amino-3,5-dimethoxybenzoate** via Catalytic Hydrogenation. Retrieved from [[Link](#)]
- Wageningen University & Research. Infochemicals in a tritrophic system: Synthesis of Miriamide derivatives. Retrieved from [[Link](#)]

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Sources

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